Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound is a tetrahydrothieno[2,3-c]pyridine derivative characterized by a benzyl group at position 6, a 3-(phenylthio)propanamido substituent at position 2, and an ethyl ester at position 3, with a hydrochloride salt enhancing solubility . Its molecular weight is approximately 463.0–465.5 g/mol, inferred from structurally similar analogs (e.g., ethyl 6-benzyl-2-(thiophene-2-carboxamido)-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, MW 463.0 ). Safety data for related compounds classify them as acute oral toxins (Category 4) and skin/eye irritants (Category 2) .
Properties
IUPAC Name |
ethyl 6-benzyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S2.ClH/c1-2-31-26(30)24-21-13-15-28(17-19-9-5-3-6-10-19)18-22(21)33-25(24)27-23(29)14-16-32-20-11-7-4-8-12-20;/h3-12H,2,13-18H2,1H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSKLYGZHREHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)CCSC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the tetrahydrothieno[2,3-c]pyridine core but differ in substituents at position 2 and the ester group (ethyl vs. methyl). Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives
Key Findings:
Substituent Effects: Phenylthio vs. Trifluoromethyl: The phenylthio group in the target compound offers moderate lipophilicity, whereas trifluoromethyl () enhances both lipophilicity and metabolic stability due to its strong electron-withdrawing nature . Chloro vs.
Ester Group Impact :
- Ethyl esters (target compound, CAS 1216731-03-1) generally confer higher lipophilicity than methyl esters (CAS 1135226-27-5 ), affecting absorption and bioavailability.
Biological Activity :
- While direct data for the target compound are unavailable, analogs with trifluoromethyl () or heterocyclic substituents () show enhanced receptor affinity in related studies .
Safety Profiles :
- All compounds exhibit similar hazards (e.g., acute oral toxicity, skin/eye irritation) due to shared reactive groups (amide, ester) .
Q & A
Q. Optimization Strategies :
- Monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity to improve separation .
- Optimize temperature during cyclization (e.g., reflux at 80–100°C) to balance reaction rate and byproduct formation .
How do electron-donating/withdrawing substituents on aromatic rings influence the compound’s reactivity?
Advanced Research Question
The phenylthio and benzyl groups introduce steric and electronic effects:
- Phenylthio Group : The sulfur atom’s electron-withdrawing nature increases electrophilicity at the amide carbonyl, enhancing nucleophilic attack susceptibility .
- Benzyl Group : Electron-donating effects stabilize the tetrahydrothieno-pyridine ring, potentially reducing oxidative degradation during storage .
Q. Methodological Approach :
- Compare reaction kinetics (e.g., hydrolysis rates) of analogs with substituents like methoxy (electron-donating) vs. nitro (electron-withdrawing) using HPLC or NMR .
- Computational modeling (DFT) to map electron density distribution and predict reactive sites .
What advanced techniques are recommended for resolving structural ambiguities or polymorphic forms?
Advanced Research Question
- X-ray Crystallography : Use SHELXL/SHELXTL software for high-resolution structure determination, particularly to confirm stereochemistry and hydrogen bonding patterns .
- Solid-State NMR : Differentiate polymorphs by analyzing carbon-proton coupling constants and chemical shift anisotropy .
- DSC/TGA : Identify polymorphic transitions or hydrate formation by monitoring thermal stability .
Case Study : utilized SHELXTL to resolve rotameric ambiguities in a related compound, highlighting the importance of refining occupancy ratios for disordered groups .
How can contradictory biological activity data from in vitro vs. in vivo studies be addressed?
Advanced Research Question
Discrepancies may arise from metabolic instability or off-target interactions.
Methodological Solutions :
- Metabolic Profiling : Use LC-MS to identify degradation products in plasma or liver microsomes .
- Target Engagement Assays : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify binding to intended neurological targets (e.g., neurotransmitter receptors) .
- Pharmacokinetic Studies : Measure bioavailability and brain penetration in animal models using radiolabeled analogs .
What strategies improve yield in large-scale synthesis without compromising purity?
Basic Research Question
- Solvent Selection : Replace ethanol with DMF or DMSO for better solubility of intermediates, reducing precipitation-induced losses .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling and reduce reaction time .
- Process Control : Implement inline FTIR or PAT (process analytical technology) to monitor key intermediates in real time .
Q. Advanced Consideration :
How can researchers validate the compound’s stability under various storage conditions?
Basic Research Question
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via HPLC-MS .
- Long-Term Stability : Store aliquots at –20°C, 4°C, and RT, and assess purity monthly using UPLC .
Key Finding : emphasizes airtight storage in desiccated containers to prevent hydrolysis of the ester group .
What are the best practices for reconciling conflicting NMR and mass spectrometry data?
Advanced Research Question
- NMR Assignments : Use 2D experiments (HSQC, HMBC) to resolve overlapping signals, particularly for diastereotopic protons in the tetrahydrothieno-pyridine ring .
- High-Resolution MS : Confirm molecular ion integrity and rule out adducts or in-source fragmentation .
- Elemental Analysis : Cross-validate with combustion analysis to resolve discrepancies in molecular formula confirmation .
How does the compound’s three-dimensional conformation influence its pharmacological activity?
Advanced Research Question
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with adenosine A1 receptors) to identify critical binding conformers .
- SAR Studies : Synthesize analogs with constrained rotatable bonds (e.g., cyclopropyl substitutions) and compare activity in functional assays .
Insight : highlights that substituent orientation on the phenylthio group significantly modulates allosteric binding potency .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
- First Aid : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical evaluation .
How can researchers design robust assays to evaluate the compound’s selectivity across kinase families?
Advanced Research Question
- Panel Screening : Use immobilized kinase arrays (e.g., Eurofins KinaseProfiler) to assess off-target inhibition .
- Crystallographic Studies : Co-crystallize the compound with kinases to identify binding motifs responsible for selectivity .
- Cellular Context : Test in engineered cell lines overexpressing specific kinases to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
